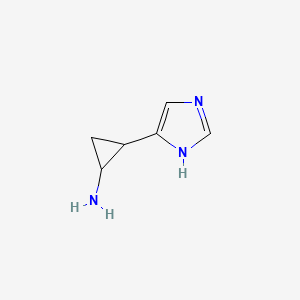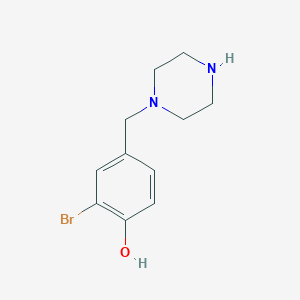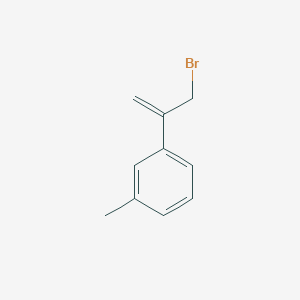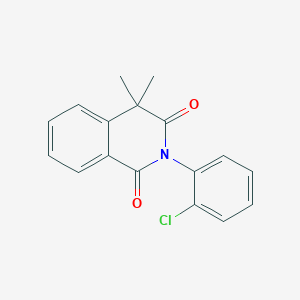
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone is a chemical compound known for its unique structure and properties It belongs to the class of thiopyran derivatives, which are characterized by a sulfur atom in a six-membered ring
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone involves several steps. One common method includes the reaction of 1,3-dimethylthiopyran with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of 1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone can be compared to other thiopyran derivatives and related compounds:
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: This compound shares a similar core structure but differs in the presence of a pyrazole ring instead of a thiopyran ring.
1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone:
The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
49836-26-2 |
|---|---|
Molekularformel |
C9H12O2S |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
1-(1,3-dimethyl-1-oxothiopyran-4-yl)ethanone |
InChI |
InChI=1S/C9H12O2S/c1-7-6-12(3,11)5-4-9(7)8(2)10/h4-6H,1-3H3 |
InChI-Schlüssel |
JVUHKKUHVDIUMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS(=C1)(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




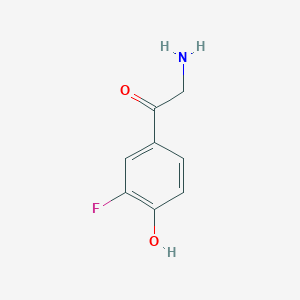

![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)


